1-(4-chlorobenzyl)-1H-imidazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate imidazole with a 4-chlorobenzyl halide in the presence of a base. The exact procedure would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Imidazoles are versatile compounds that can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Synthesis and Characterization
- 1-(4-chlorobenzyl)-1H-imidazole-4-carbaldehyde and its derivatives are used as building blocks in medicinal chemistry. A study demonstrated the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives and their conversion into benzoxazole, benzothiazole, and benzoimidazole, highlighting potential biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).
Synthesis of Novel Compounds
- The compound has been utilized in the copper-catalyzed synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, offering a practical method for creating novel compounds under mild conditions (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).
Creation of Fused Ring Heterocycles
- It serves as a precursor for synthesizing tricyclic heterocycles, demonstrating its usefulness in creating biologically active fused heterocycles (Gaonkar & Rai, 2010).
Synthesis of Derivatives
- Its derivatives, obtained through reduction and reaction processes, have been synthesized for various applications, including the production of N,N-disubstituted 5-formylimidazole-4-sulfonamides and aryl sulfonates (Grozav, Chornous, Dorokhov, & Vovk, 2017).
Application in Organic Synthesis
- This compound is pivotal in organic synthesis, contributing to the formation of various important organic structures and molecules, as shown in various studies involving the synthesis of imidazole derivatives and their applications (Ando & Terashima, 2010).
Mechanism of Action
Target of Action
Compounds with an imidazole ring, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets can include enzymes, ion channels, and receptors involved in various biological processes.
Mode of Action
The mode of action of these compounds often involves interactions with their targets that lead to changes in the target’s activity. For example, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been found to inhibit enzymes involved in the polyol pathway, which is implicated in diabetic complications .
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For example, some indole derivatives have been found to exhibit antiviral activity by inhibiting viral replication .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)5-14-6-11(7-15)13-8-14/h1-4,6-8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFHQGSNPHUTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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